molecular formula C22H32O10P2 B13399086 4,4'-Bis(diethoxyphosphonomethyl)biphenyl

4,4'-Bis(diethoxyphosphonomethyl)biphenyl

Cat. No.: B13399086
M. Wt: 518.4 g/mol
InChI Key: NDFJBDVZJYCYJK-UHFFFAOYSA-N
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Description

4,4’-Bis(diethoxyphosphonomethyl)biphenyl is an organic compound with the molecular formula C22H32O6P2. It is a white to almost white powder or crystalline solid. This compound is known for its applications in organic synthesis, particularly in the preparation of various phosphonate derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bis(diethoxyphosphonomethyl)biphenyl typically involves the reaction of 4,4’-bis(bromomethyl)biphenyl with triethyl phosphite. The reaction is carried out under an inert atmosphere, such as nitrogen, and requires heating to around 150°C for approximately 12 hours. The reaction proceeds as follows:

4,4’-bis(bromomethyl)biphenyl+2(C2H5O)3P4,4’-Bis(diethoxyphosphonomethyl)biphenyl+2C2H5Br\text{4,4'-bis(bromomethyl)biphenyl} + 2 \text{(C}_2\text{H}_5\text{O)}_3\text{P} \rightarrow \text{4,4'-Bis(diethoxyphosphonomethyl)biphenyl} + 2 \text{C}_2\text{H}_5\text{Br} 4,4’-bis(bromomethyl)biphenyl+2(C2​H5​O)3​P→4,4’-Bis(diethoxyphosphonomethyl)biphenyl+2C2​H5​Br

Industrial Production Methods

Industrial production of 4,4’-Bis(diethoxyphosphonomethyl)biphenyl follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

4,4’-Bis(diethoxyphosphonomethyl)biphenyl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

    Reduction: Reduction reactions can convert the phosphonate groups to phosphine oxides.

    Substitution: The diethoxyphosphonomethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Substitution reactions often require catalysts or specific reagents like sodium hydride.

Major Products Formed

    Oxidation: Phosphonic acids.

    Reduction: Phosphine oxides.

    Substitution: Various substituted biphenyl derivatives.

Scientific Research Applications

4,4’-Bis(diethoxyphosphonomethyl)biphenyl has several applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of phosphonate derivatives and other organic compounds.

    Biology: Investigated for its potential use in biochemical assays and as a probe in molecular biology.

    Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,4’-Bis(diethoxyphosphonomethyl)biphenyl involves its interaction with molecular targets through its phosphonate groups. These groups can form strong bonds with metal ions and other electrophilic centers, making the compound useful in catalysis and coordination chemistry. The pathways involved include:

    Coordination with metal ions: The phosphonate groups can chelate metal ions, facilitating various catalytic processes.

    Enzyme inhibition: The compound can inhibit enzymes by binding to their active sites, blocking substrate access.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-Bis(diethylphosphonomethyl)biphenyl
  • 4,4’-Bis(dimethoxyphosphonomethyl)biphenyl
  • 4,4’-Bis(diphenylphosphonomethyl)biphenyl

Uniqueness

4,4’-Bis(diethoxyphosphonomethyl)biphenyl is unique due to its specific diethoxyphosphonomethyl groups, which provide distinct reactivity and solubility properties compared to its analogs. This uniqueness makes it particularly valuable in specific synthetic applications and research contexts.

Properties

Molecular Formula

C22H32O10P2

Molecular Weight

518.4 g/mol

IUPAC Name

1-[bis(ethylperoxy)phosphorylmethyl]-4-[4-[bis(ethylperoxy)phosphorylmethyl]phenyl]benzene

InChI

InChI=1S/C22H32O10P2/c1-5-25-29-33(23,30-26-6-2)17-19-9-13-21(14-10-19)22-15-11-20(12-16-22)18-34(24,31-27-7-3)32-28-8-4/h9-16H,5-8,17-18H2,1-4H3

InChI Key

NDFJBDVZJYCYJK-UHFFFAOYSA-N

Canonical SMILES

CCOOP(=O)(CC1=CC=C(C=C1)C2=CC=C(C=C2)CP(=O)(OOCC)OOCC)OOCC

Origin of Product

United States

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